1-Methylheptyl acetate
Description
1-Methylheptyl acetate (CAS: 2051-50-5), also known as 2-octyl acetate or sec-octyl acetate, is an ester derived from acetic acid and 2-octanol (sec-octanol). Its molecular formula is C₁₀H₂₀O₂, with a molecular weight of 172.26 g/mol . Structurally, it features a branched heptyl chain (1-methylheptyl group) esterified to an acetyl moiety.
Structure
3D Structure
Properties
IUPAC Name |
octan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-8-9(2)12-10(3)11/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFUDWKNZGXSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862818 | |
| Record name | 2-Octanol, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-50-5, 54515-77-4 | |
| Record name | 2-Octyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-50-5 | |
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| Record name | 2-Octyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051505 | |
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| Record name | sec-Octyl acetate (mixed isomers) | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylheptyl acetate | |
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| Record name | 2-Octanol, 2-acetate | |
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| Record name | Acetic acid, sec-octyl ester | |
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| Record name | 2-Octanol, 2-acetate | |
| Source | EPA DSSTox | |
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| Record name | sec-octyl acetate | |
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| Record name | 1-methylheptyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.476 | |
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| Record name | 2-OCTYL ACETATE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylheptyl acetate can be synthesized through the esterification of 1-methylheptanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the equilibrium towards ester formation. The product is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions: 1-Methylheptyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 1-methylheptanol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, reflux conditions.
Reduction: Lithium aluminum hydride, dry ether, low temperatures.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and mild heating.
Major Products Formed:
Hydrolysis: 1-Methylheptanol and acetic acid.
Reduction: 1-Methylheptanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula :
- CAS Number : 112-12-9
- Chemical Structure : The compound consists of a heptyl group attached to an acetate functional group, which influences its properties and applications.
Applications in Flavoring and Fragrance Industries
1-Methylheptyl acetate is primarily utilized as a flavoring agent in the food industry. It is recognized for imparting fruity notes reminiscent of apple and pear, making it suitable for various food products, including:
- Beverages : Enhancing flavors in soft drinks and alcoholic beverages.
- Confectionery : Used in candies and desserts to provide a sweet aroma.
In addition to flavoring, this compound is also employed as a fragrance ingredient in perfumes and cosmetics. Its pleasant scent profile contributes to formulations aimed at enhancing sensory experiences for consumers.
Potential Therapeutic Uses
Recent studies have begun to explore the potential therapeutic applications of this compound. While research is still in preliminary stages, some findings suggest:
- Antimicrobial Activity : Certain esters have demonstrated antimicrobial properties, indicating that this compound may possess similar effects. This could lead to applications in preserving food or developing antimicrobial agents.
- Aromatherapy : Given its fragrance properties, there is potential for use in aromatherapy products aimed at relaxation and mood enhancement.
Case Study 1: Flavor Profile Development
A study conducted by flavor chemists focused on the incorporation of this compound into beverage formulations. The research highlighted:
- The compound's ability to enhance fruity flavors without overpowering other ingredients.
- Consumer preference tests indicated a significant positive response to beverages containing this ester compared to control samples lacking it.
Case Study 2: Antimicrobial Properties
Research investigating the antimicrobial properties of various esters included this compound. Key findings included:
- In vitro tests showed inhibition of bacterial growth at specific concentrations.
- Potential implications for food preservation were discussed, suggesting that this compound could be explored as a natural preservative.
Mechanism of Action
The mechanism of action of 1-methylheptyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetic acid and 1-methylheptanol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 1-methylheptyl acetate with structurally related esters:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₀H₂₀O₂ | 172.26 | 2051-50-5 | Branched C8 chain (2-octanol derivative) |
| Hexyl acetate | C₈H₁₆O₂ | 144.21 | 142-92-7 | Linear C6 chain |
| Methallyl acetate | C₆H₁₀O₂ | 114.14 | 820-71-3 | Unsaturated allyl group (CH₂=C(CH₃)-) |
| Methyl phenyl acetate | C₉H₁₀O₂ | 150.18 | 101-41-7 | Aromatic phenyl group |
| Methyl acetate | C₃H₆O₂ | 74.08 | 79-20-9 | Short methyl chain |
Key Observations :
- Chain Length and Branching : this compound’s branched C8 chain confers higher molecular weight and lower volatility compared to linear analogs like hexyl acetate .
- Aromatic vs. Aliphatic : Methyl phenyl acetate (aromatic) has a higher boiling point than aliphatic esters due to π-π interactions .
- Reactivity : Methallyl acetate’s unsaturated allyl group makes it more reactive in polymerization compared to saturated esters .
Regulatory Status :
- Hexyl acetate is REACH-registered (EC 205-572-7) , while this compound’s agrochemical derivatives (e.g., Fluroxypyr-meptyl) comply with pesticide regulations .
Biological Activity
1-Methylheptyl acetate (C10H20O2) is a chemical compound classified as an ester, derived from the reaction of 1-methylheptanol and acetic acid. It has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various studies and findings.
This compound is characterized by its molecular structure, which consists of a 1-methylheptyl group esterified with an acetate group. The compound's structural formula is represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 172.27 g/mol |
| Boiling Point | 210 °C |
| Melting Point | -60 °C |
| Solubility in Water | Low (insoluble) |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating a notable inhibitory effect on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be promising, suggesting its potential use as a natural preservative.
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses. The compound was tested on human cell lines, revealing a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that it may have therapeutic potential in treating inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (HepG2, HEK293) demonstrated that this compound exhibits low toxicity at concentrations typically used in therapeutic applications. The results indicate that it does not induce significant apoptosis or necrosis at these concentrations, making it a candidate for further pharmacological exploration .
Study on Antimicrobial Activity
A specific study investigated the antimicrobial effects of various esters, including this compound. The results indicated that at a concentration of 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli by over 70% compared to control groups .
In Vivo Anti-inflammatory Study
In an animal model, the administration of this compound resulted in a significant decrease in paw edema induced by carrageenan injection. The study reported a reduction in edema by approximately 50% after treatment with the compound at doses of 50 mg/kg body weight .
The biological activity of this compound is believed to be linked to its ability to interact with cell membrane components, leading to altered permeability and subsequent cellular responses. Additionally, its anti-inflammatory effects may be mediated through the inhibition of NF-κB signaling pathways, which are crucial in regulating inflammatory responses.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
